molecular formula C15H24N2O3 B271573 2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide

2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide

Katalognummer B271573
Molekulargewicht: 280.36 g/mol
InChI-Schlüssel: CGVQUJJSMNZCBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It was first identified as a potent inhibitor of Pak1, a serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, migration, and survival. Since its discovery, IPA-3 has been used to investigate the molecular mechanisms underlying cancer development and progression, and has shown promise as a potential therapeutic agent.

Wirkmechanismus

2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide inhibits Pak1 activity by binding to the kinase domain of the protein. This prevents the protein from phosphorylating downstream targets, which are involved in many cellular processes critical for cancer development and progression. In addition to its effects on Pak1, this compound has also been shown to inhibit other kinases, including Akt and PDK1, which are also involved in cancer development and progression.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in preclinical models of cancer. It has also been shown to have anti-inflammatory effects, and to inhibit the growth of bacteria and viruses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide is its specificity for Pak1. This allows researchers to investigate the specific role of Pak1 in cancer development and progression, without the confounding effects of other kinases. However, this compound has also been shown to inhibit other kinases, which can complicate the interpretation of experimental results. In addition, this compound has relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are many potential future directions for research on 2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide. One area of interest is the development of more potent and specific inhibitors of Pak1, which could have greater therapeutic potential. Another area of interest is the investigation of the role of Pak1 in other diseases, such as neurodegenerative disorders. Finally, there is interest in exploring the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.

Synthesemethoden

The synthesis of 2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide involves a multi-step process that begins with the preparation of 2-methoxyphenol. This compound is then reacted with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)phenol. The resulting intermediate is then reacted with isopentylamine to form this compound. The overall yield of this process is approximately 20%.

Wissenschaftliche Forschungsanwendungen

2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide has been used extensively in cancer research, particularly in studies focused on understanding the molecular mechanisms underlying cancer development and progression. It has been shown to inhibit Pak1 activity, which is known to be upregulated in many types of cancer. Inhibition of Pak1 has been shown to suppress tumor growth and metastasis in preclinical models of cancer.

Eigenschaften

Molekularformel

C15H24N2O3

Molekulargewicht

280.36 g/mol

IUPAC-Name

2-[2-methoxy-4-[(3-methylbutylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C15H24N2O3/c1-11(2)6-7-17-9-12-4-5-13(14(8-12)19-3)20-10-15(16)18/h4-5,8,11,17H,6-7,9-10H2,1-3H3,(H2,16,18)

InChI-Schlüssel

CGVQUJJSMNZCBU-UHFFFAOYSA-N

SMILES

CC(C)CCNCC1=CC(=C(C=C1)OCC(=O)N)OC

Kanonische SMILES

CC(C)CCNCC1=CC(=C(C=C1)OCC(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.